molecular formula C18H24ClNO2 B6525305 5,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride CAS No. 1177130-83-4

5,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride

Cat. No. B6525305
CAS RN: 1177130-83-4
M. Wt: 321.8 g/mol
InChI Key: CEFUUOWAFVPQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride, also known as 5,7-dimethoxy-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride or 5,7-DMMC-HCl, is a synthetic chemical compound with a wide range of potential applications in scientific research. It is a member of the chromene family, a group of compounds with a cyclic arrangement of atoms, and is closely related to the drug of abuse known as 2C-B. 5,7-DMMC-HCl has a variety of uses in laboratory research, including as a tool for studying the biochemical and physiological effects of various compounds, and for exploring the mechanisms of action of such compounds.

Scientific Research Applications

5,7-DMMC-HCl has been used as a tool in scientific research for a variety of purposes. It has been used to study the biochemical and physiological effects of various compounds, as well as their mechanisms of action. It has also been used to explore the effects of various drugs on the central nervous system, as well as to study the effects of various compounds on the cardiovascular system. In addition, it has been used to study the effects of various compounds on the immune system, as well as to explore the effects of various compounds on the reproductive system.

Mechanism of Action

The exact mechanism of action of 5,7-DMMC-HCl is not yet fully understood. However, it is believed to act as an agonist at serotonin, dopamine, and norepinephrine receptors, as well as at various other receptors. It is also believed to act as an inhibitor of the enzyme monoamine oxidase, which is responsible for the breakdown of serotonin, dopamine, and norepinephrine in the brain. Furthermore, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,7-DMMC-HCl are not yet fully understood. However, it is believed to have a variety of effects on the brain, including the release of serotonin and dopamine, as well as the inhibition of monoamine oxidase and acetylcholinesterase. In addition, it is believed to have a variety of effects on the cardiovascular system, including the relaxation of smooth muscle and the inhibition of platelet aggregation. It is also believed to have a variety of effects on the immune system, including the inhibition of the release of certain cytokines and the activation of certain immune cells.

Advantages and Limitations for Lab Experiments

The use of 5,7-DMMC-HCl in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable, making it a useful tool for long-term experiments. In addition, it is relatively non-toxic and is not associated with any significant side effects. However, there are also some limitations to its use in laboratory experiments. For example, its effects on the brain and other organs are not yet fully understood, making it difficult to predict the effects of long-term exposure. In addition, its effects on the cardiovascular system are not yet fully understood, making it difficult to predict the effects of long-term exposure to this compound.

Future Directions

There are a variety of potential future directions for research involving 5,7-DMMC-HCl. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound. In addition, further research could be conducted to better understand the mechanisms of action of this compound, as well as to explore the effects of long-term exposure. Furthermore, research could be conducted to explore the potential therapeutic applications of this compound, as well as to explore its potential for use in drug development. Finally, further research could be conducted to explore the potential for the use of this compound as a tool for studying the effects of various compounds on the brain, the cardiovascular system, and the immune system.

Synthesis Methods

5,7-DMMC-HCl can be synthesized through a multi-step process. The first step involves the reaction of 4-methylpiperidine with 2-bromo-5,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochlorideychromene, followed by a reaction with hydrochloric acid. The second step involves the reaction of the resulting product with sodium hydride and a base to form the desired product. The final step involves the recrystallization of the product in methanol to purify it. The entire process is relatively simple and can be completed in a few hours.

properties

IUPAC Name

5,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-12-8-13(2)18-15(10-17(20)21-16(18)9-12)11-19-7-5-4-6-14(19)3;/h8-10,14H,4-7,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFUUOWAFVPQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC(=O)OC3=CC(=CC(=C23)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646302
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5,7-dimethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride

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